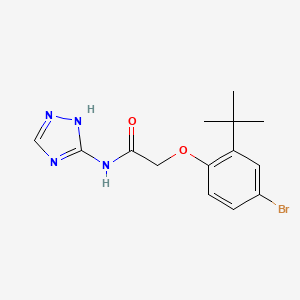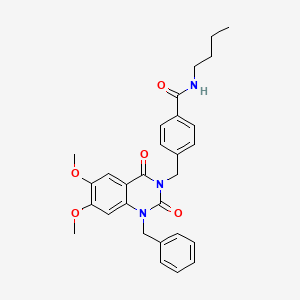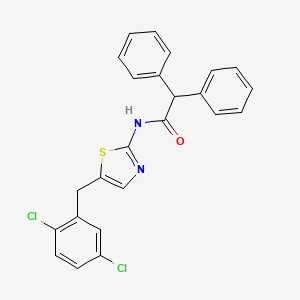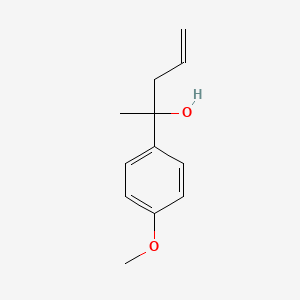
2-(4-Methoxyphenyl)pent-4-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)pent-4-en-2-ol is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. It is also commonly referred to as homovanillyl alcohol or HVA. This compound is widely used in scientific research due to its unique properties and potential applications. In
Aplicaciones Científicas De Investigación
Photocycloaddition and Olefin Oxidation
Photocycloaddition reactions involving vinyl ethers, such as those related to 2-(4-Methoxyphenyl)pent-4-en-2-ol, show interesting behaviors in the presence of CF3-substituted methoxyphenylpentenes. These reactions result in various photocycloadducts, demonstrating the compound's potential in photochemical synthesis (Haan, Zwart, & Cornelisse, 1997). Similarly, olefin oxidation processes using Pd(II) highlight the role of methoxyphenylpentenols in producing β-substituted ketones, a fundamental reaction for creating various synthetic intermediates (Hamed & Henry, 1997).
Proton Exchange Membranes
Research into new monomers for proton exchange membranes in fuel cells has involved compounds with methoxyphenyl groups. These materials, such as those derived from bis(4-fluorophenyl)sulfone and 4-methoxybenzeneboronic acid, demonstrate high proton conductivities and low methanol permeabilities, indicating their utility in fuel cell technology (Wang et al., 2012).
O-Glycosylation
4-(p-Methoxyphenyl)-4-pentenylthioglycosides (MPTGs) show promise in acid-catalyzed O-glycosylation reactions. These reactions are significant for oligosaccharide synthesis, demonstrating the compound's potential in complex carbohydrate assembly (Du & Ragains, 2019).
Hydrogen Bond Studies
Methoxyphenols, including compounds related to this compound, are studied for their ability to form strong intermolecular and intramolecular hydrogen bonds. These properties are important for understanding the behavior of antioxidants and biologically active molecules (Varfolomeev et al., 2010).
Antibacterial Applications
Studies on biphenyls derived from Rhynchosia suaveolens, similar in structure to this compound, have shown antibacterial activity. This indicates potential applications in developing new antibacterial agents (Khan & Shoeb, 1984).
Deprotection Reactions
The deprotection of methoxyphenylmethyl-type ethers, relevant to this compound, has been efficiently catalyzed by FeCl3, showcasing methods for the synthesis of alcohols from protected intermediates (Sawama et al., 2015).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
Similar compounds have been known to target various kinases .
Mode of Action
It’s known that compounds with similar structures can interact with their targets through various mechanisms, such as competing with atp binding sites on the receptors .
Biochemical Pathways
Similar compounds have been found to affect signaling pathways in the cardiovascular system .
Pharmacokinetics
The compound’s molecular weight (19226) suggests that it may have good bioavailability .
Result of Action
Similar compounds have shown potent activity in vitro and in vivo .
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)pent-4-en-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-9-12(2,13)10-5-7-11(14-3)8-6-10/h4-8,13H,1,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHNXWMGXSPAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C1=CC=C(C=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3008346.png)

![3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B3008348.png)

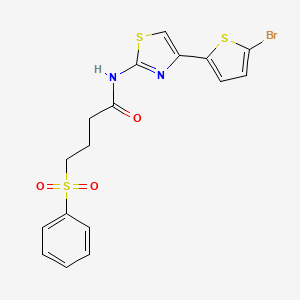
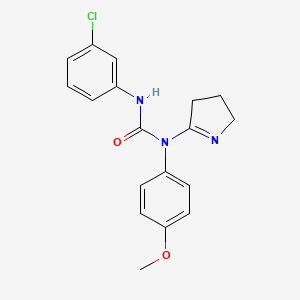
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3008353.png)
![4-fluoro-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide](/img/structure/B3008355.png)
![3-{[Cyclopropyl(prop-2-yn-1-yl)amino]methyl}benzonitrile](/img/structure/B3008357.png)

